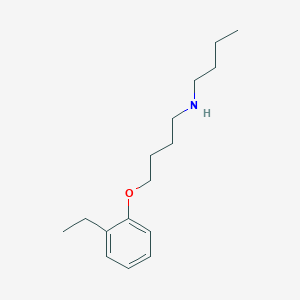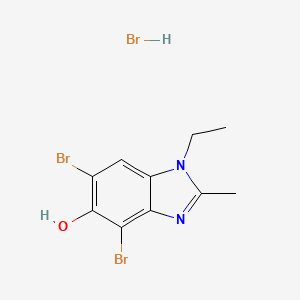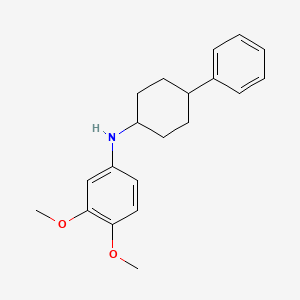
N-butyl-4-(2-ethylphenoxy)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-4-(2-ethylphenoxy)butan-1-amine is an organic compound with the molecular formula C16H27NO It is a member of the amine family, characterized by the presence of a butyl group attached to a phenoxy group substituted with an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-(2-ethylphenoxy)butan-1-amine typically involves the reaction of 2-ethylphenol with butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Step 1: 2-ethylphenol is reacted with butylamine.
Step 2: The mixture is heated to promote the formation of the desired product.
Step 3: The product is purified using techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-4-(2-ethylphenoxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds and strong bases like sodium hydroxide (NaOH) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted amines.
Aplicaciones Científicas De Investigación
N-butyl-4-(2-ethylphenoxy)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-butyl-4-(2-ethylphenoxy)butan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The phenoxy group may also interact with hydrophobic regions of proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
N-butylamine: A simpler amine with similar reactivity but lacking the phenoxy group.
2-ethylphenol: Shares the phenoxy group but lacks the butylamine moiety.
N-butyl-4-(4-ethylphenoxy)butan-1-amine: A structural isomer with the ethyl group in a different position.
Uniqueness
N-butyl-4-(2-ethylphenoxy)butan-1-amine is unique due to the combination of its butylamine and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
N-butyl-4-(2-ethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-3-5-12-17-13-8-9-14-18-16-11-7-6-10-15(16)4-2/h6-7,10-11,17H,3-5,8-9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLFAXPIFXUWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=CC=CC=C1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-[[4-(hydroxymethyl)-4-(3-phenylpropyl)piperidin-1-yl]methyl]phenol](/img/structure/B5065926.png)
![3-(2-chlorophenyl)-11-(2,3-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5065927.png)
![N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065930.png)
![(5Z)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5065935.png)
![[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]prop-2-enylamine](/img/structure/B5065941.png)
![2-[(5-Acetyl-3-cyano-6-methyl-4-naphthalen-1-yl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B5065944.png)
![[1-[(4-Chlorophenyl)-(2-methylpropanoylamino)methyl]naphthalen-2-yl] acetate](/img/structure/B5065950.png)
![8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline](/img/structure/B5065958.png)


![2-Ethoxyethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5065984.png)
![2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride](/img/structure/B5065995.png)

